molecular formula C10H9ClN2OS B13627715 3-Amino-1-((5-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one

3-Amino-1-((5-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13627715
M. Wt: 240.71 g/mol
InChI Key: QAEAMQPXQILGFH-UHFFFAOYSA-N
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Description

3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a chlorothiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chlorothiophenylmethyl intermediate.

    Formation of the Pyridinone Core: The intermediate is then reacted with appropriate reagents to form the pyridinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The amino and chlorothiophenylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
  • 4-(4-chlorothiophen-2-yl)thiazol-2-amine

Uniqueness

3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and chlorothiophenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

3-amino-1-[(5-chlorothiophen-2-yl)methyl]pyridin-2-one

InChI

InChI=1S/C10H9ClN2OS/c11-9-4-3-7(15-9)6-13-5-1-2-8(12)10(13)14/h1-5H,6,12H2

InChI Key

QAEAMQPXQILGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC2=CC=C(S2)Cl

Origin of Product

United States

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